6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-ethyl-5-[(3-fluorophenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4OS/c1-2-26-12-18-19(25-26)20(28)27(11-14-6-8-16(22)9-7-14)21(24-18)29-13-15-4-3-5-17(23)10-15/h3-10,12H,2,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEKVLBWDYYJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the chlorobenzyl group: This is achieved through a substitution reaction using 4-chlorobenzyl chloride as the reagent.
Introduction of the fluorobenzyl group: This step involves the use of 3-fluorobenzyl chloride in a similar substitution reaction.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Key Steps:
-
Core Formation : Cyclization of pyrazole-carboxamide intermediates with peroxides (e.g., H₂O₂/NaOH) to generate the pyrazolo[4,3-d]pyrimidinone ring .
-
Substituent Introduction :
-
Position 5 : Thioether formation via nucleophilic substitution using (3-fluorophenyl)methylthiol under basic conditions (K₂CO₃/DMF) .
-
Position 6 : Alkylation with 4-chlorobenzyl chloride to install the [(4-chlorophenyl)methyl] group .
-
Position 2 : Ethyl group introduction via alkylation with ethyl bromide or iodide .
-
Example Reaction Table:
Thioether Linkage (C5-S-[(3-Fluorophenyl)methyl])
-
Oxidation : Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .
Example:
-
Nucleophilic Substitution : Replacement with amines (e.g., piperazine) under acidic conditions .
Chlorophenylmethyl Group (C6)
-
Cross-Coupling : Potential for Suzuki coupling via Pd catalysis if a halide is introduced .
-
Hydrolysis : Stable under basic conditions but may hydrolyze under strong acids (e.g., H₂SO₄) .
Derivatization Studies
Modifications at the pyrimidinone core and substituents have been explored in related compounds:
Table: Analogous Derivatives and Activities
| Derivative Modification | Biological Activity (Reported) | Key Reaction Conditions |
|---|---|---|
| Piperazinylsulfonyl at C5 | PDE5 inhibition | ClSO₃H, piperazine, CHCl₃ |
| Ethylenediamine-sulfonyl at C5 | Anticancer | Ethylenediamine, TEA, DMF |
| Hydroxyethyl-piperazine at C5 | Improved solubility | N-Hydroxyethyl piperazine, K₂CO₃ |
Stability and Degradation
-
Photostability : Fluorophenyl and chlorophenyl groups may reduce photodegradation compared to unsubstituted analogs .
-
Thermal Stability : Decomposes above 250°C (DSC data for related compounds) .
Challenges and Optimization
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-d]pyrimidines possess significant anticancer properties. For instance:
- A study demonstrated that derivatives of this compound showed potent inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Specific case studies highlight the compound's ability to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The antimicrobial efficacy of pyrazolo[4,3-d]pyrimidine derivatives has been documented extensively:
- The compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. It operates by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
- In vitro assays have revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses:
- It has been shown to reduce levels of pro-inflammatory cytokines in cellular models of inflammation. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
- Modifications at the 5-position of the pyrazolo ring have been linked to enhanced anticancer activity.
- Substituents on the phenyl rings influence both potency and selectivity towards specific biological targets.
Case Studies
Several studies have focused on the applications of this compound:
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
5-{[(3-Chlorophenyl)methyl]sulfanyl}-2,6-diethyl Analog ()
- Core : Same pyrazolo[4,3-d]pyrimidin-7-one scaffold.
- Substituents :
- Position 5: [(3-Chlorophenyl)methyl]sulfanyl (vs. 3-fluoro in the target).
- Position 2 and 6: Diethyl groups (vs. ethyl at position 2 and (4-chlorophenyl)methyl at position 6 in the target).
- Diethyl groups at positions 2 and 6 could enhance lipophilicity but reduce structural diversity compared to the target’s aromatic substitution at position 6 .
Desmethylsildenafil Analog ()
- Core : Same pyrazolo[4,3-d]pyrimidin-7-one.
- Substituents :
- Position 5: 2-Ethoxyphenyl (electron-donating group vs. thioether in the target).
- Position 3: Propyl group (vs. ethyl in the target).
- Implications :
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
MK7 (2-(3-Chlorophenyl)-5-phenyl Derivative; )
- Core : Pyrazolo[1,5-a]pyrimidin-7(4H)-one (different ring fusion).
- Substituents :
- Position 2: 3-Chlorophenyl; Position 5: Phenyl.
- Implications: The alternate core may reduce planarity, affecting binding pocket compatibility.
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl} Derivative ()
- Core : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Substituents :
- Position 5: [(4-Methylphenyl)sulfanyl]methyl (vs. 3-fluorophenyl in the target).
- Implications :
Physicochemical Properties
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-2-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one represents a unique structure within the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Activity Description |
|---|---|---|---|
| Example A | MCF-7 | 45 | Strong growth inhibition |
| Example B | HCT-116 | 6 | Highly potent against colorectal cancer |
| Example C | HepG-2 | 48 | Moderate activity against liver cancer |
The compound's structural modifications, such as halogen substitutions and the presence of electron-withdrawing groups, significantly influence its activity against cancer cells .
2. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes implicated in cancer progression and other diseases. Notably, it has shown potential as a factor Xa inhibitor , which is crucial for blood coagulation pathways.
Table 2: Enzyme Inhibition Profile
These findings suggest that the compound could be developed as a therapeutic agent for conditions requiring modulation of these pathways.
3. Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine can effectively inhibit the growth of various bacterial and fungal strains.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.96 | Vancomycin (0.68) |
| Escherichia coli | 1.5 | Ciprofloxacin (2.96) |
| Candida albicans | 4.0 | Ketoconazole (0.5) |
The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can enhance selectivity and potency.
Key Modifications:
- Halogen Substitutions: Chlorine and fluorine substitutions have been shown to increase binding affinity to target proteins.
- Alkyl Chain Variations: The length and branching of alkyl chains influence solubility and bioavailability.
- Functional Groups: The introduction of functional groups such as sulfanyl moieties enhances interaction with biological targets .
Case Studies
Several case studies have documented the biological activities of compounds similar to This compound :
- Study on Factor Xa Inhibition: A series of pyrazolo[4,3-d]pyrimidin-7-one derivatives were synthesized and evaluated for their ability to inhibit factor Xa in vitro. The most potent compounds demonstrated selectivity and low toxicity in preliminary assays .
- Anticancer Efficacy Against MCF-7 Cells: A derivative was tested against MCF-7 breast cancer cells, showing significant apoptosis induction compared to control groups .
- Antimicrobial Efficacy: A study compared new derivatives against standard antibiotics in inhibiting MRSA and found that certain modifications led to enhanced potency compared to existing treatments .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this pyrazolo-pyrimidinone derivative?
- Methodological Answer : The synthesis should prioritize regioselectivity in sulfanyl group introduction and stability of intermediates. Use Sonogashira coupling for aryl-alkyne linkages (common in pyrimidine derivatives) and thiol-Michael addition for sulfanyl group attachment. Monitor reaction progress via HPLC to detect byproducts (e.g., over-alkylation at N2) . Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (60–80°C) to minimize decomposition. Purification via column chromatography with gradient elution (hexane/EtOAc) is recommended .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–8.1 ppm, ¹³C NMR for carbonyl signals at ~170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₀ClFN₄OS₂) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if chiral centers exist (e.g., analyze Flack parameter) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in pharmacological studies?
- Methodological Answer : Conduct orthogonal assays:
- SPR (Surface Plasmon Resonance) : Measure binding affinity to target proteins (e.g., kinases) to distinguish specific vs. off-target effects .
- Metabolic profiling : Use LC-MS to identify metabolites that may contribute to contradictory results (e.g., sulfoxide derivatives altering activity) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity .
Q. What strategies improve the pharmacokinetic profile of this compound for CNS penetration?
- Methodological Answer :
- LogP optimization : Aim for 2–3 via substituent modification (e.g., replace 3-fluorophenyl with trifluoromethyl to enhance lipophilicity) .
- P-glycoprotein inhibition : Co-administer with cyclosporine A to assess blood-brain barrier permeability in murine models .
- Prodrug design : Introduce ester moieties at the pyrimidinone carbonyl to enhance solubility, with enzymatic cleavage in vivo .
Q. How can crystallographic data resolve discrepancies in molecular docking predictions?
- Methodological Answer :
- Molecular dynamics simulations : Compare docking poses (e.g., AutoDock Vina) with X-ray structures of ligand-protein complexes (e.g., PDB entries for kinase targets). Adjust force fields for sulfur-π interactions involving the sulfanyl group .
- Electrostatic potential maps : Use DFT calculations (e.g., B3LYP/6-31G*) to validate charge distribution at the pyrimidinone core .
Data Contradiction Analysis
Q. How should researchers address variability in IC₅₀ values across enzymatic assays?
- Methodological Answer :
- Assay standardization : Use recombinant enzymes (e.g., PDE5A) with strict ATP concentration control (1–10 µM) .
- Negative controls : Include known inhibitors (e.g., sildenafil for phosphodiesterase assays) to validate assay conditions .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers from ≥3 independent replicates .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
